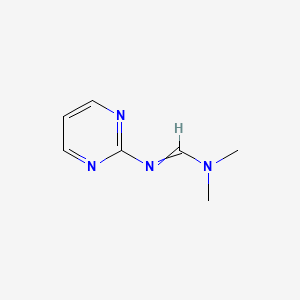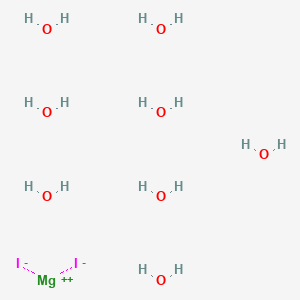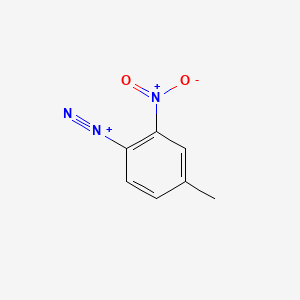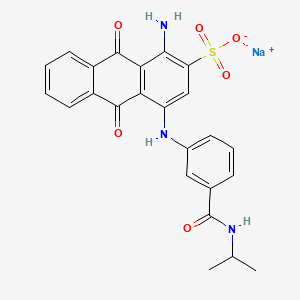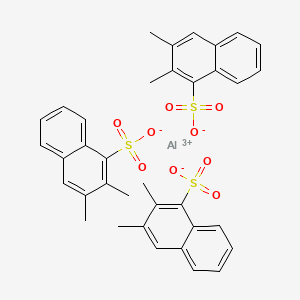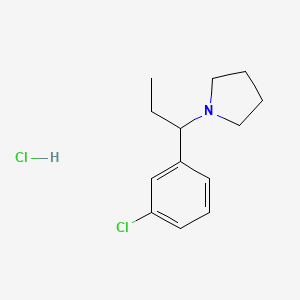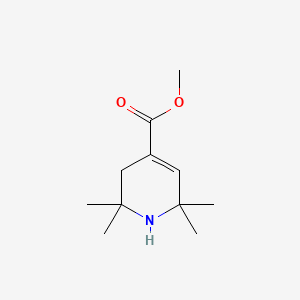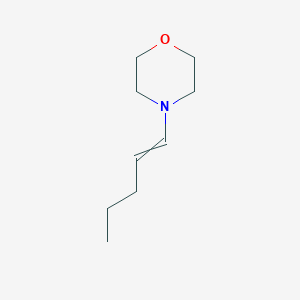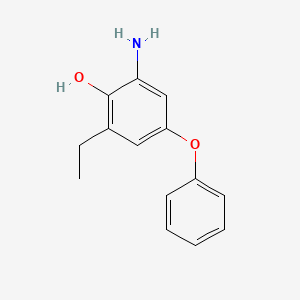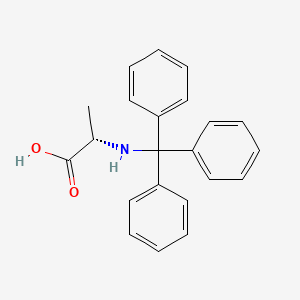
L-Alanine, N-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, N-(triphenylmethyl)-, also known as (S)-2-(tritylamino)propanoic acid, is a derivative of the amino acid L-Alanine. This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the alanine molecule. The molecular formula of L-Alanine, N-(triphenylmethyl)- is C22H21NO2, and it has a molecular weight of 331.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, N-(triphenylmethyl)- can be synthesized through the reaction of L-Alanine with triphenylmethyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The trityl group serves as a protective group for the amino functionality during peptide synthesis .
Industrial Production Methods
Industrial production of L-Alanine, N-(triphenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trityl group, regenerating the free amine.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents are employed to remove the trityl group.
Major Products Formed
The major products formed from these reactions include deprotected L-Alanine, various substituted derivatives, and oxidized forms of the compound .
Scientific Research Applications
L-Alanine, N-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of L-Alanine, N-(triphenylmethyl)- involves its role as a protective group in peptide synthesis. The trityl group protects the amino functionality from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the trityl group can be removed under mild acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-α-Trityl-L-alanine: Another trityl-protected amino acid with similar properties.
N-Trityl-glycine: A trityl-protected glycine derivative.
N-Trityl-serine: A trityl-protected serine derivative.
Uniqueness
L-Alanine, N-(triphenylmethyl)- is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. The trityl group is easily removable under mild conditions, making it a preferred choice for protecting amino functionalities .
Properties
CAS No. |
80514-64-3 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1 |
InChI Key |
DWQQRTJQHUWCPX-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


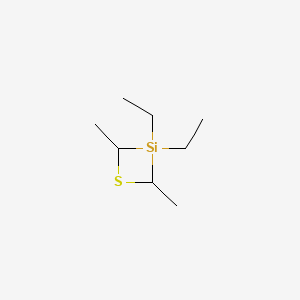
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
